molecular formula C23H31N7OS B10763817 2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide

2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide

Cat. No.: B10763817
M. Wt: 453.6 g/mol
InChI Key: PXSBPTPUCHGINC-UHFFFAOYSA-N
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Description

ML322 is a small molecule inhibitor that targets the dimerization of the core protein of the Hepatitis C Virus (HCV). It was initially developed by The Scripps Research Institute and is currently in the preclinical stage of research. The primary therapeutic area for ML322 is infectious diseases, specifically targeting Hepatitis C .

Preparation Methods

The synthetic routes and reaction conditions for ML322 are not widely documented in publicly available sources. typical preparation methods for small molecule inhibitors like ML322 involve multi-step organic synthesis, which includes the formation of key intermediates followed by coupling reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield.

Chemical Reactions Analysis

ML322, as a small molecule inhibitor, is likely to undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions would depend on the specific functional groups present in ML322 and the conditions under which the reactions are carried out.

Scientific Research Applications

ML322 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ML322 exerts its effects by inhibiting the dimerization of the core protein of the Hepatitis C Virus. The core protein is essential for the assembly and replication of the virus. By preventing the dimerization of this protein, ML322 disrupts the viral life cycle, thereby inhibiting the replication and spread of the virus. The molecular targets of ML322 are the viral core proteins, and the pathways involved include the viral replication machinery .

Comparison with Similar Compounds

ML322 is unique in its specific inhibition of the dimerization of the core protein of the Hepatitis C Virus. Similar compounds include other small molecule inhibitors that target different stages of the viral life cycle, such as:

Properties

Molecular Formula

C23H31N7OS

Molecular Weight

453.6 g/mol

IUPAC Name

2-[[5,7-dimethyl-6-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]-N-(2-piperazin-1-ylethyl)acetamide

InChI

InChI=1S/C23H31N7OS/c1-16-4-6-19(7-5-16)14-20-17(2)26-22-27-23(28-30(22)18(20)3)32-15-21(31)25-10-13-29-11-8-24-9-12-29/h4-7,24H,8-15H2,1-3H3,(H,25,31)

InChI Key

PXSBPTPUCHGINC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C(=NC(=N3)SCC(=O)NCCN4CCNCC4)N=C2C)C

Origin of Product

United States

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